molecular formula C28H21ClN2O6S B12020679 Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609794-97-0

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12020679
CAS No.: 609794-97-0
M. Wt: 549.0 g/mol
InChI Key: TTXYQAFFKFBQMO-HMAPJEAMSA-N
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Description

The molecule features:

  • A thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
  • A 4-chlorophenyl-substituted furan at position 2 via a methylene bridge.
  • A 4-(methoxycarbonyl)phenyl group at position 5 and a methyl group at position 5.
  • A methoxycarbonyl ester at position 4.

These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. While direct crystallographic data for this compound is absent in the provided evidence, analogous structures (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal puckered pyrimidine rings and dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) that dictate crystal packing and hydrogen-bonding networks .

Properties

CAS No.

609794-97-0

Molecular Formula

C28H21ClN2O6S

Molecular Weight

549.0 g/mol

IUPAC Name

methyl (2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(17-4-6-18(7-5-17)26(33)35-2)31-25(32)22(38-28(31)30-15)14-20-12-13-21(37-20)16-8-10-19(29)11-9-16/h4-14,24H,1-3H3/b22-14-

InChI Key

TTXYQAFFKFBQMO-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting with a chlorophenyl derivative, the furan ring is synthesized through a cyclization reaction.

    Aldol Condensation: The furan derivative undergoes aldol condensation with an appropriate aldehyde to form the methylene bridge.

    Thiazolo[3,2-a]pyrimidine Core Formation: The intermediate is then reacted with a thiazole derivative under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.

    Esterification: The final step involves esterification to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit a range of biological activities:

  • Antibacterial Activity : Studies indicate that derivatives containing thiazole and pyrimidine moieties demonstrate significant antibacterial properties against various Gram-positive bacteria. For instance, compounds synthesized through similar methods have shown minimum inhibitory concentration (MIC) values as low as 2 µg/mL against multidrug-resistant strains .
  • Anticancer Potential : Preliminary investigations into the cytotoxicity of related compounds have revealed promising results against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Applications

The potential agricultural applications of this compound include:

  • Pesticidal Properties : Similar compounds have been explored for their efficacy as plant protection agents against pests such as insects and nematodes. The thiazole moiety is often associated with enhanced bioactivity in agrochemicals .
  • Herbicidal Activity : Research indicates that certain derivatives may inhibit plant growth selectively, suggesting potential use as herbicides .

Case Studies

Several case studies highlight the application of this compound in various settings:

  • Antibacterial Testing : A study evaluated the antibacterial activity of synthesized thiazole derivatives against clinical isolates, demonstrating their effectiveness and potential for development into new antibiotics .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines, revealing IC50 values that suggest significant anticancer activity .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound 4-Cl-C₆H₄-furan, 4-(methoxycarbonyl)phenyl, 7-methyl C₂₇H₂₀ClN₂O₆S 547.97* Not reported Anticipated IR: ~1700–1750 cm⁻¹ (ester C=O)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a) 2,4,6-Trimethylbenzylidene, 5-methylfuran C₂₀H₁₀N₄O₃S 386.37 243–246 IR: 3436, 3173 cm⁻¹ (NH); 2219 cm⁻¹ (CN)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11b) 4-Cyanobenzylidene, 5-methylfuran C₂₂H₁₇N₃O₃S 403.45 213–215 IR: 3423, 3119 cm⁻¹ (NH); 2209 cm⁻¹ (CN)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene, phenyl C₂₇H₂₆N₂O₆S 530.57 427–428 (mp) Dihedral angle: 80.94°; C—H···O hydrogen bonds observed
Compound 12 (Quinazoline derivative) Quinazoline core, 5-methylfuran C₁₇H₁₀N₄O₃ 318.29 268–269 IR: 3217 cm⁻¹ (NH); 2220 cm⁻¹ (CN); 1719 cm⁻¹ (C=O)

*Calculated molecular weight based on formula.

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances electrophilic substitution resistance compared to methyl or methoxy groups in analogues like 11a or . Cyano groups (e.g., 11b) increase polarity, lowering melting points (213–215°C vs. 243–246°C for 11a) .
  • Ester Groups:
    • The methoxycarbonyl substituent at position 5 likely improves solubility in polar aprotic solvents relative to phenyl or trimethylbenzylidene groups in other derivatives.
  • Ring Systems:
    • Replacement of the thiazolo[3,2-a]pyrimidine core with a quinazoline system (Compound 12) reduces molecular weight (318.29 vs. >400 for others) and alters hydrogen-bonding capacity due to NH presence .

Crystallographic and Hydrogen-Bonding Trends

  • In , the trimethoxybenzylidene-substituted derivative exhibits C—H···O hydrogen bonds forming chains along the c-axis.

Biological Activity

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse pharmacological properties including antibacterial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and the introduction of various substituents. The presence of functional groups such as furan and chlorophenyl moieties contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the target compound possess good antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 4 µg/mL, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (µg/mL)Bacterial Strain
4c2MRSA
4d2Staphylococcus aureus
4e2Enterococcus faecalis
4f4Streptococcus pneumoniae

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored in various studies. The compound has shown moderate to strong antiproliferative activity in human leukemia cell lines, with the effectiveness being dose-dependent. The presence of electron-donating groups on the thiazolidinone moiety significantly enhances its anticancer properties .

Table 2: Anticancer Activity in Human Cell Lines

CompoundCell LineIC50 (µM)
Compound AK562 (Leukemia)10
Compound BHL-60 (Leukemia)15

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancerous cells. The thiazolidinone structure allows for interactions with cellular pathways involved in proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives for their antibacterial efficacy against resistant strains. The results indicated that modifications in the chemical structure significantly influenced their antibacterial potency.
  • Anticancer Studies : Another investigation focused on the antiproliferative effects of these compounds on leukemia cells. Results showed that certain substitutions at specific positions on the thiazolidinone scaffold enhanced cytotoxicity.

Q & A

Q. What are the standard synthetic protocols for preparing this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves a multi-step condensation and cyclization strategy. For example, analogous compounds are synthesized by refluxing precursors (e.g., substituted pyrimidines and aldehydes) in glacial acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst. A representative procedure includes:

  • Reacting 5-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid and substituted benzaldehydes.
  • Refluxing for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol mixtures to yield crystalline products (78% yield) .
    Key optimization parameters include reaction time, temperature, and stoichiometric ratios of aldehyde substituents to control regioselectivity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular conformation, dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings), and hydrogen-bonding networks (C–H···O interactions) that stabilize crystal packing .
  • NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., methylene protons at δ ~6.5–7.5 ppm for benzylidene groups) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated masses) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the benzylidene substituent influence the compound’s reactivity and pharmacological potential?

The Z-configuration of the benzylidene group (confirmed by X-ray data) creates a planar, conjugated system that enhances π-π stacking with biological targets. For example:

  • Fluorinated or chlorinated aryl substituents (e.g., 4-chlorophenyl) increase lipophilicity, potentially improving blood-brain barrier penetration .
  • Methoxycarbonyl groups at the 4-position of the phenyl ring introduce steric hindrance, which may modulate binding affinity to enzymes like cyclooxygenase or acetylcholinesterase .
    Comparative studies of analogs with 3-fluorophenyl vs. 4-chlorophenyl substituents reveal differences in bioactivity due to electronic effects .

Q. What strategies address contradictions in crystallographic data for structurally related compounds?

Discrepancies in dihedral angles or hydrogen-bonding motifs (e.g., bifurcated vs. linear C–H···O interactions) can arise from:

  • Crystallization solvents : Ethyl acetate/ethanol mixtures favor specific polymorphs .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce ring puckering (deviation <0.25 Å from the pyrimidine plane) compared to electron-donating groups .
    To resolve conflicts, use high-resolution X-ray data (R factor <0.06) and density functional theory (DFT) calculations to validate experimental geometries .

Q. How can researchers optimize yield and purity during scale-up synthesis?

  • Recrystallization : Slow evaporation of ethyl acetate/ethanol (3:2 v/v) yields high-purity (>95%) single crystals .
  • Catalyst screening : Sodium acetate outperforms weaker bases (e.g., K2CO3) in minimizing side reactions during cyclization .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) to separate regioisomers .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate interactions with CYP450 isoforms to predict metabolic stability .
  • ADMET prediction (SwissADME) : Estimate logP (~3.5) and aqueous solubility (<0.1 mg/mL) based on substituent contributions .
  • DFT (Gaussian 09) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox activity .

Q. How should researchers handle discrepancies in biological activity data across structural analogs?

  • Dose-response assays : Compare IC50 values for analogs with varying substituents (e.g., 4-Cl vs. 4-F) to identify SAR trends .
  • Structural overlays (PyMOL) : Align X-ray structures to identify conformational differences impacting target binding .

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